molecular formula C30H34ClN3O5S B13780930 Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride CAS No. 88461-84-1

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride

Cat. No.: B13780930
CAS No.: 88461-84-1
M. Wt: 584.1 g/mol
InChI Key: ANPOJYICGPJFKJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride is a complex organic compound with a molecular formula of C30H33N3O5S and a molecular weight of 547.67 g/mol . This compound is characterized by its unique structure, which includes an indole core, a piperazine ring, and sulfonyloxy and carboxylate functional groups. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the indole derivative.

    Sulfonylation: The sulfonyloxy group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles like amines or thiols replace the sulfonyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride is unique due to its specific combination of functional groups and structural features. The presence of both the indole core and the piperazine ring, along with the sulfonyloxy and carboxylate groups, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

88461-84-1

Molecular Formula

C30H34ClN3O5S

Molecular Weight

584.1 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride

InChI

InChI=1S/C30H33N3O5S.ClH/c1-4-37-30(34)29-26-20-24(38-39(35,36)25-13-10-22(2)11-14-25)12-15-27(26)33(23-8-6-5-7-9-23)28(29)21-32-18-16-31(3)17-19-32;/h5-15,20H,4,16-19,21H2,1-3H3;1H

InChI Key

ANPOJYICGPJFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C[NH+]5CCN(CC5)C.[Cl-]

Origin of Product

United States

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